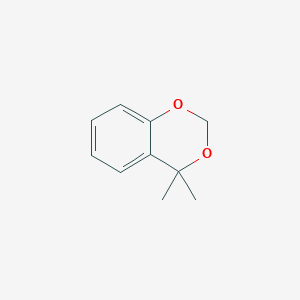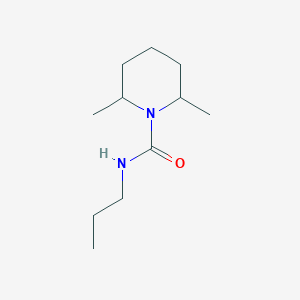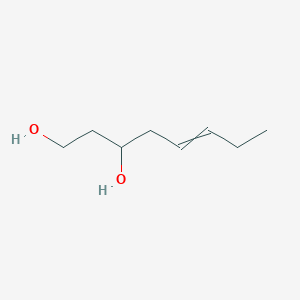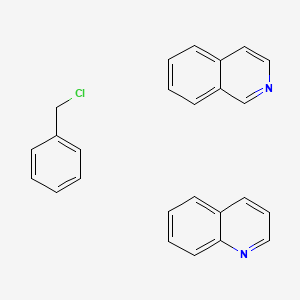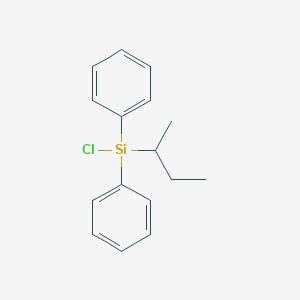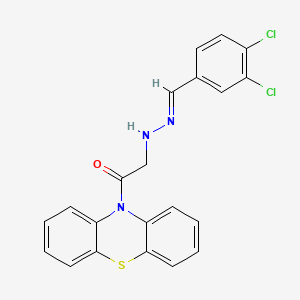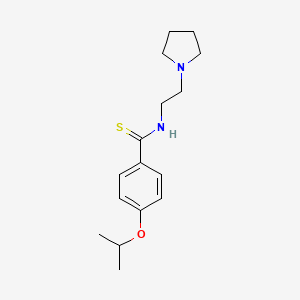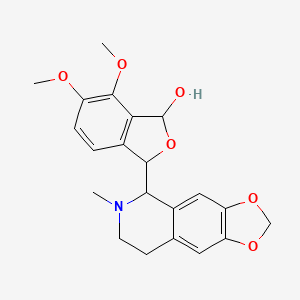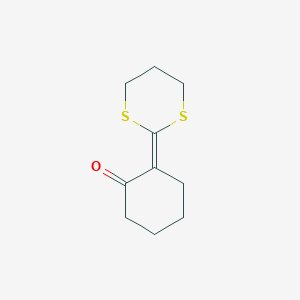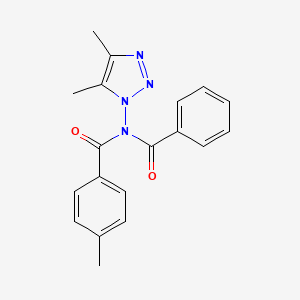
N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides It features a benzoyl group attached to a triazole ring, which is further substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring:
Benzoylation: The triazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Methylation: The final step involves the methylation of the benzamide using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the benzamide.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-N-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl groups on the triazole ring.
N-Benzoyl-N-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide: Has only one methyl group on the triazole ring.
N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl group on the benzamide.
Uniqueness
N-Benzoyl-N-(4,5-dimethyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is unique due to the presence of both the benzoyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
69412-36-8 |
|---|---|
Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-benzoyl-N-(4,5-dimethyltriazol-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-9-11-17(12-10-13)19(25)22(23-15(3)14(2)20-21-23)18(24)16-7-5-4-6-8-16/h4-12H,1-3H3 |
InChI Key |
ZBLLRRCETFRUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=C2)N3C(=C(N=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


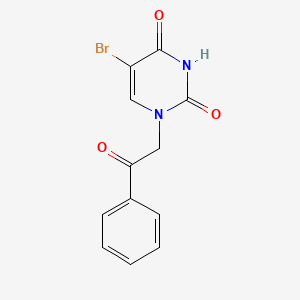
![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)
![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
